CS-003

Tachykinin receptor pharmacology Binding affinity Receptor occupancy

Selective or dual neurokinin antagonists fail to address the full spectrum of neurogenic inflammation, bronchoconstriction, and cough reflex sensitization. CS-003, a potent and orally active triple tachykinin receptor antagonist, provides balanced blockade of NK1 (Ki=2.3 nM), NK2 (Ki=0.54 nM), and NK3 (Ki=0.74 nM) receptors, offering a uniquely comprehensive tool for respiratory disease research. Clinically validated in human studies. • Broad efficacy across mild and severe asthma models, outperforming montelukast in severe OVA-induced AHR. • Clinically validated: 200 mg single oral dose protects against NKA-induced bronchoconstriction for 8+ hours. • Available as free base (CAS 191672-52-3) or hydrochloride salt (CAS 216776-73-7); ≥98% purity.

Molecular Formula C34H39Cl3N2O6S
Molecular Weight 710.1 g/mol
Cat. No. B1244359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS-003
Synonyms1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide
CS 003
CS-003
CS003
TNRA cpd
Molecular FormulaC34H39Cl3N2O6S
Molecular Weight710.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl.Cl
InChIInChI=1S/C34H38Cl2N2O6S.ClH/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40;/h4-9,18-20H,10-17,21-22H2,1-3H3;1H/t33-,45-;/m0./s1
InChIKeyIHDDYKNRVLPVEV-FFKPOUSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS-003: A Triple Neurokinin Receptor Antagonist with Balanced, Low-Nanomolar Affinity for NK1, NK2, and NK3 Receptors


CS-003 (also designated R-113281) is a small-molecule triple tachykinin receptor antagonist that exhibits high, balanced affinity for all three human neurokinin receptors: NK1 (Ki = 2.3 nM), NK2 (Ki = 0.54 nM), and NK3 (Ki = 0.74 nM) [1]. The compound is orally active and has been evaluated in multiple preclinical models of respiratory disease as well as in a human clinical study [2]. CS-003 is supplied as either the hydrochloride salt (CAS 216776-73-7) or the free base (CAS 191672-52-3) [3].

Why CS-003 Cannot Be Replaced by Selective NK1, NK2, or Dual NK1/NK2 Antagonists in Respiratory Disease Research


Respiratory diseases involve complex interplay among substance P (NK1), neurokinin A (NK2), and neurokinin B (NK3) pathways, including neurogenic inflammation, bronchoconstriction, mucus secretion, and cough reflex sensitization [1]. Selective antagonists address only one component of this triad, while dual antagonists (e.g., FK224 targeting NK1/NK2) leave NK3-mediated cholinergic facilitation unopposed [2]. CS-003's balanced triple-receptor blockade provides broader coverage of the neurokinin axis, a property that cannot be replicated by compounds with narrower receptor selectivity profiles [3].

Quantitative Differentiation of CS-003 Against Comparator Compounds: A Procurement-Focused Evidence Guide


Balanced Triple-Receptor Binding Affinity: CS-003 vs. Selective NK Antagonists

CS-003 exhibits high, balanced affinity for all three human neurokinin receptors, with Ki values of 2.3 nM (NK1), 0.54 nM (NK2), and 0.74 nM (NK3) [1]. In contrast, selective antagonists such as the NK1-selective CP-99,994 (Ki NK1 = 0.17 nM; negligible NK2/NK3) or the NK2-selective SR 48968 (Ki NK2 = 0.51 nM; negligible NK1/NK3) address only one receptor subtype, leaving the other two pathways unblocked [2][3].

Tachykinin receptor pharmacology Binding affinity Receptor occupancy

Functional Antagonism (pA2): CS-003 Demonstrates Consistent Potency Across NK1, NK2, and NK3 Inositol Phosphate Assays

In Schild analysis of substance P (NK1), neurokinin A (NK2), and neurokinin B (NK3)-induced inositol phosphate formation, CS-003 exhibited pA2 values of 8.7, 9.4, and 9.5, respectively, indicating competitive, surmountable antagonism with slopes not significantly different from unity [1]. Dual NK1/NK2 antagonists such as MDL 105,212A (pA2 NK1 = 8.2, NK2 = 8.9) show lower potency and do not antagonize NK3 [2].

Functional antagonism Inositol phosphate Schild analysis

Oral Efficacy in Guinea Pig Respiratory Models: CS-003 vs. Montelukast and Dexamethasone

In ovalbumin-induced asthma models in guinea pigs, oral CS-003 (10 mg/kg) significantly inhibited airway hyperresponsiveness to methacholine in both mild and severe models (P < 0.01) [1]. In contrast, oral montelukast (10 mg/kg), a leukotriene receptor antagonist, showed significant inhibition only in the mild model (P < 0.05) [1]. In an ovalbumin-induced rhinitis model, CS-003 inhibited nasal blockade in a dose-dependent manner with efficacy comparable to oral dexamethasone (10 mg/kg) [1].

Oral bioavailability Asthma model Airway hyperresponsiveness

In Vivo ID50 Values for NK1, NK2, and NK3-Mediated Responses: Intravenous and Oral Routes

CS-003 dose-dependently inhibited substance P (NK1)-induced tracheal vascular hyperpermeability, neurokinin A (NK2)-induced bronchoconstriction, and neurokinin B (NK3)-induced bronchoconstriction in guinea pigs [1]. Intravenous ID50 values were 0.13, 0.040, and 0.063 mg/kg, respectively [1]. Oral ID50 values were 3.6, 1.3, and 0.89 mg/kg, respectively, confirming oral bioavailability [2]. Many early neurokinin antagonists (e.g., FK224) lacked oral activity, limiting their utility for chronic dosing [3].

In vivo pharmacology ID50 Oral activity

Human Clinical Proof-of-Concept: CS-003 Protects Against NKA-Induced Bronchoconstriction in Asthmatics

In a double-blind, placebo-controlled crossover trial in 16 mild asthmatics, a single oral dose of CS-003 (200 mg) significantly shifted the NKA dose-response curve to the right at 1 and 8 hours post-dose [1]. At 1 hour post-dose, PC20 was not reached in 12 of 16 patients receiving CS-003, compared to none under placebo [1]. This human efficacy data distinguishes CS-003 from many preclinical-only neurokinin antagonists that lack clinical validation [2].

Clinical pharmacology Asthma Bronchoconstriction

Recommended Research and Procurement Applications for CS-003 Based on Verified Evidence


Preclinical Studies of Allergic Asthma and Airway Hyperresponsiveness

CS-003 (10 mg/kg, p.o.) significantly inhibited airway hyperresponsiveness in both mild and severe ovalbumin-induced asthma models in guinea pigs, whereas montelukast (10 mg/kg, p.o.) was effective only in the mild model [1]. Researchers requiring a compound with broad efficacy across disease severities should prioritize CS-003 for asthma model development and mechanistic studies of neurogenic inflammation.

Cough and Antitussive Research

CS-003 (10 mg/kg, p.o.) inhibited capsaicin-induced cough in guinea pigs with efficacy comparable to codeine, a reference antitussive [1]. Additionally, CS-003 significantly inhibited citric acid-induced cough, with effects reported to be greater than those of selective neurokinin receptor antagonists [2]. CS-003 is therefore well-suited for studies investigating the neurokininergic component of cough reflex hypersensitivity.

Human Pharmacodynamic Studies of Neurokinin Antagonism

A single oral dose of CS-003 (200 mg) provided significant protection against NKA-induced bronchoconstriction in mild asthmatics for up to 8 hours post-dose, with 12 of 16 patients failing to reach PC20 at 1 hour [1]. CS-003 offers a clinically validated tool for translational studies examining the role of triple neurokinin receptor blockade in human respiratory physiology.

Allergic Rhinitis and Nasal Congestion Models

In an ovalbumin-induced rhinitis model in guinea pigs, oral CS-003 inhibited nasal blockade in a dose-dependent manner, with efficacy comparable to oral dexamethasone (10 mg/kg) [1]. CS-003 is recommended for preclinical investigations of neurokinin-driven upper airway inflammation and nasal congestion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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